Centrinone-B
Overview
Description
Centrinone B is a highly selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle . By inhibiting PLK4, Centrinone B effectively disrupts the formation of centrosomes, which are essential for proper cell division and genomic stability . This compound has garnered significant interest in the field of cancer research due to its potential to selectively target cancer cells with abnormal centrosome numbers .
Mechanism of Action
Target of Action
Centrinone-B is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a critical role in centriole duplication . Centrioles are essential components of the centrosome, acting as the main microtubule-organizing centers in animal cells . Aberrant expression of PLK4 is closely associated with cancer development .
Mode of Action
This compound interacts with PLK4 by binding to it with a high affinity, exhibiting a Ki value of 0.59 nM . This interaction inhibits the activity of PLK4, preventing it from initiating centriole assembly . This compound exhibits more than 2000-fold selectivity for PLK4 over Aurora A and Aurora B .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the normal process of centriole duplication, leading to a decrease in centriole and centrosome levels . This disruption can lead to
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of Centrinone B involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization . The final product is subjected to rigorous testing to confirm its chemical structure and biological activity.
Chemical Reactions Analysis
Types of Reactions: Centrinone B primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Centrinone B include organic solvents, catalysts, and specific nucleophiles or electrophiles . The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving Centrinone B are typically derivatives with enhanced biological activity or improved pharmacokinetic properties . These derivatives are further evaluated for their efficacy in inhibiting PLK4 and their potential therapeutic applications.
Scientific Research Applications
Centrinone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Centrinone B is used as a tool compound to study the role of PLK4 in centriole duplication and cell cycle regulation. It helps researchers understand the molecular mechanisms underlying centrosome biology and identify potential targets for drug development.
Biology: In cell biology, Centrinone B is employed to investigate the effects of centrosome depletion on cellular processes such as mitosis, genomic stability, and cell proliferation.
Medicine: Centrinone B shows promise as an anticancer agent due to its ability to selectively target cancer cells with abnormal centrosome numbers.
Industry: In the pharmaceutical industry, Centrinone B serves as a lead compound for developing new PLK4 inhibitors with improved efficacy and safety profiles. It is also used in high-throughput screening assays to identify novel compounds that can modulate PLK4 activity.
Comparison with Similar Compounds
Centrinone B is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CFI-400945: Another PLK4 inhibitor that has shown efficacy in preclinical cancer models. Centrinone B exhibits greater selectivity for PLK4 over other kinases.
VX-680: A pan-Aurora kinase inhibitor that also inhibits PLK4. Unlike Centrinone B, VX-680 affects multiple kinases, leading to broader but less specific biological effects.
BI 2536: A PLK1 inhibitor with some activity against PLK4. Centrinone B’s selectivity for PLK4 makes it a more suitable tool for studying centriole biology.
Properties
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798871-31-4 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.